1-Methyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
1-Methyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the first position and a carbonyl group at the second position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3,4-dihydroquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Another method involves the Pictet-Spengler reaction, where N-methyltryptamine reacts with an aldehyde in the presence of an acid catalyst to form the quinoline ring system. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions allows for the large-scale production of this compound with minimal waste and high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 1-methyl-3,4-dihydroquinolin-2-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 1-Methyl-3,4-dihydroquinolin-2-ol.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
1-Methyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of malaria, tuberculosis, and neurodegenerative diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-dihydroquinolin-2(1H)-one varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
1-Methyl-3,4-dihydroquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the methyl and carbonyl groups.
2-Methylquinoline: Similar structure but with a methyl group at the second position instead of the first.
3,4-Dihydroquinolin-2(1H)-one: Lacks the methyl group at the first position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-methyl-3,4-dihydroquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDNENMVSPDQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341889 | |
Record name | 1-Methyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-72-2 | |
Record name | 1-Methyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical transformation involving 1-Methyl-3,4-dihydroquinolin-2(1H)-one described in the research?
A1: The research describes a synthetic route using this compound as a starting material. The process involves treating the magnesium enolate of this compound with various nitriles. This reaction forms vinylogous urea derivatives. Subsequent N-acetylation with acetic anhydride/pyridine and double bond migration using 1,8-diazabicyclo[5.3.0]undec-7-ene yields the final 3-[1-(acetylamino)alkyl]-1-methylquinolin-2(1H)-one derivatives [, ].
Q2: Why is this synthetic route significant?
A2: This method provides a convenient and efficient way to synthesize 3-(1-Aminoalkyl)quinolin-2(1H)-one derivatives [, ]. These derivatives are interesting due to their potential biological activity and potential applications in medicinal chemistry. The described synthesis offers a new route to these potentially valuable compounds.
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